molecular formula C4H11N B566227 2-Methylpropyl-d9-amine CAS No. 1146967-64-7

2-Methylpropyl-d9-amine

Cat. No.: B566227
CAS No.: 1146967-64-7
M. Wt: 82.194
InChI Key: KDSNLYIMUZNERS-CBZKUFJVSA-N
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Preparation Methods

Chemical Reactions Analysis

2-Methylpropyl-d9-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield deuterated hydrocarbons .

Mechanism of Action

The mechanism of action of 2-Methylpropyl-d9-amine involves its interaction with specific molecular targets and pathways. In biological systems, deuterated compounds can exhibit different kinetic isotope effects compared to their non-deuterated counterparts. This can result in altered rates of enzymatic reactions and metabolic processes . The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or metabolic studies .

Comparison with Similar Compounds

2-Methylpropyl-d9-amine can be compared to other deuterated amines, such as:

The uniqueness of this compound lies in its specific deuteration pattern, which can result in distinct chemical and biological properties compared to other deuterated amines.

Properties

CAS No.

1146967-64-7

Molecular Formula

C4H11N

Molecular Weight

82.194

IUPAC Name

1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,3D2,4D

InChI Key

KDSNLYIMUZNERS-CBZKUFJVSA-N

SMILES

CC(C)CN

Synonyms

2-(Methyl-d3)-1-propan-1,1,2,3,3,3-d6-amine

Origin of Product

United States

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